Regioisomeric Differentiation: Ortho- vs. Para-Substitution
The target compound, 1-[4-Bromo-2-(1H-imidazol-1-yl)phenyl]ethan-1-one, is a regioisomer of the more commonly studied 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone . In the target compound, the imidazole ring is located ortho to the acetyl group, while in the comparator, the imidazole is separated by a methylene bridge and the bromine is para to the acetyl group . This structural difference results in a distinct molecular geometry, with the target compound expected to have a different dipole moment and hydrogen-bonding potential, which can significantly influence its interaction with biological targets and its behavior in chemical reactions .
| Evidence Dimension | Molecular structure and substitution pattern |
|---|---|
| Target Compound Data | Imidazole at ortho-position; Bromine at para-position; Acetyl group directly attached to phenyl ring |
| Comparator Or Baseline | 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone: Imidazole separated by -CH2-; Bromine at para-position; Acetyl group directly attached to phenyl ring |
| Quantified Difference | Regioisomers with different connectivity and electronic distribution; expected to have different pKa, logP, and binding affinities |
| Conditions | Structural analysis based on molecular formula and SMILES notation |
Why This Matters
For researchers developing SAR models or optimizing lead compounds, using the correct regioisomer is essential to ensure reproducible biological activity and avoid misinterpretation of structure-activity relationships.
